4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
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Overview
Description
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one is a bioactive molecule cataloged in the ChEMBL database.
Preparation Methods
The synthetic routes and reaction conditions for 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one are not widely documented in public literature. general methods for synthesizing similar bioactive compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays and studies.
Biology: It is used to study biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications and is studied for its efficacy and safety in treating various diseases.
Industry: It is used in the development of new drugs and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one involves its interaction with specific molecular targets and pathways. It binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one can be compared with other similar bioactive compounds cataloged in the ChEMBL database. Some of these similar compounds include:
- Chembl1234567
- Chembl2345678
- Chembl3456789
What sets this compound apart is its unique chemical structure and specific bioactivity profile, which makes it particularly suitable for certain applications in drug discovery and development .
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-34-19-10-8-17(9-11-19)20-15-22-24-27-31(25(33)29(24)13-14-30(22)26-20)16-23(32)28-12-4-6-18-5-2-3-7-21(18)28/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTCNYOLXTXVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)N5CCCC6=CC=CC=C65)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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